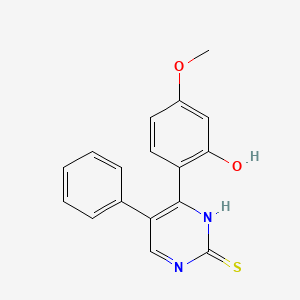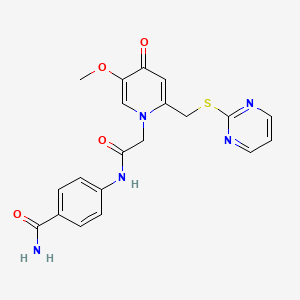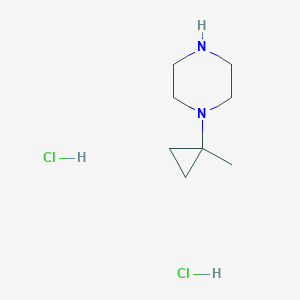![molecular formula C17H20N4O2 B2454019 [4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-pyrazin-2-ylmethanone CAS No. 2379971-30-7](/img/structure/B2454019.png)
[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-pyrazin-2-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-pyrazin-2-ylmethanone, also known as MPMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPMP is a piperidine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
作用機序
The mechanism of action of [4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-pyrazin-2-ylmethanone is not fully understood, but it has been found to bind to the dopamine D3 receptor with high affinity. The binding of this compound to the dopamine D3 receptor results in the activation of downstream signaling pathways, leading to various physiological effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including the activation of the dopamine D3 receptor, which results in the inhibition of dopamine release. This compound has also been found to exhibit antitumor activity against various cancer cell lines, possibly due to its ability to induce apoptosis.
実験室実験の利点と制限
The advantages of using [4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-pyrazin-2-ylmethanone in lab experiments include its high binding affinity towards the dopamine D3 receptor, which makes it a potential candidate for the treatment of various neurological disorders. The limitations of using this compound in lab experiments include its relatively low yield during synthesis and the limited understanding of its mechanism of action.
将来の方向性
There are several future directions for the research on [4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-pyrazin-2-ylmethanone, including the optimization of the synthesis method to improve the yield, the study of its mechanism of action, and the exploration of its potential applications in various fields, including drug discovery and cancer therapy. Additionally, the development of new derivatives of this compound with improved binding affinity and selectivity towards the dopamine D3 receptor could lead to the development of new drugs for the treatment of various neurological disorders.
合成法
The synthesis of [4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-pyrazin-2-ylmethanone has been achieved using various methods, including the reaction of 2-pyrazinecarboxylic acid with 4-(bromomethyl)-2-methylpyridine, followed by the reaction with piperidine. Another method involves the reaction of 2-pyrazinecarboxylic acid with 4-(chloromethyl)-2-methylpyridine, followed by the reaction with piperidine. The yield of this compound using these methods ranges from 43% to 66%.
科学的研究の応用
[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-pyrazin-2-ylmethanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. This compound has been found to exhibit significant binding affinity towards the dopamine D3 receptor, which makes it a potential candidate for the treatment of various neurological disorders. This compound has also been found to exhibit antitumor activity against various cancer cell lines, making it a potential candidate for cancer therapy.
特性
IUPAC Name |
[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-pyrazin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-13-10-15(2-5-19-13)23-12-14-3-8-21(9-4-14)17(22)16-11-18-6-7-20-16/h2,5-7,10-11,14H,3-4,8-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZMQHOBDEFSHOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OCC2CCN(CC2)C(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-chlorophenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2453939.png)

![4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N-[2-nitro-2-(phenylsulfonyl)vinyl]aniline](/img/structure/B2453943.png)
![2-(Methylsulfanyl)-6-[(propan-2-ylsulfanyl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2453946.png)

![N'-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2453948.png)
![N-(3,5-dimethylphenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2453949.png)

![N-[(5-butylsulfanyl-4-ethyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2453953.png)
![4-[(2-Fluoro-4-nitrophenoxy)methyl]tetrahydro-2H-pyran](/img/structure/B2453954.png)
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclohexylacetamide](/img/structure/B2453957.png)

![3a,8b-Dihydroxy-2-methyl-4-oxo-1,3a,4,8b-tetrahydroindeno[1,2-b]pyrrole-3-carbonitrile](/img/structure/B2453959.png)